1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride
Overview
Description
1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride is a chemical compound with the CAS Number: 1431968-03-4 . It has a molecular weight of 240.69 and its IUPAC name is (3-(3-methoxyphenyl)isoxazol-5-yl)methanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2.ClH/c1-14-9-4-2-3-8(5-9)11-6-10(7-12)15-13-11;/h2-6H,7,12H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the methoxyphenyl and isoxazolyl groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 240.69 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound 1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride and similar derivatives can be synthesized using various techniques. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, a process that is high yielding and allows for detailed spectroscopic characterization (Shimoga, Shin & Kim, 2018).
Spectroscopic Analysis : Detailed spectroscopic methods such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry are employed to characterize these compounds (Shimoga, Shin & Kim, 2018).
Chemical and Pharmacological Studies
Antimicrobial Activity : Novel derivatives of isoxazoline and pyrazoline, similar in structure to the target compound, have been synthesized and evaluated for antimicrobial activities. These compounds exhibited significant to moderate antimicrobial activity, indicating potential applications in this field (Jadhav et al., 2009).
Antidepressant Activity : Compounds with a structure similar to this compound have been investigated for their antidepressant activities. For example, certain 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives exhibited antidepressant activities comparable to established drugs (Bilgin, Palaska & Sunal, 1993).
Applications in Material Science
- Corrosion Inhibition : Imidazole derivatives, which are structurally related to the target compound, have been studied as corrosion inhibitors for steel in corrosive environments. These studies suggest potential applications of such compounds in protecting materials against corrosion (Singh et al., 2017).
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-9-4-2-3-8(5-9)11-6-10(7-12)15-13-11;/h2-6H,7,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKUWZUEGKLDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431968-03-4 | |
Record name | 5-Isoxazolemethanamine, 3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431968-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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